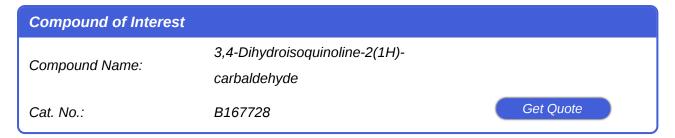


An In-depth Technical Guide to 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of **3,4-Dihydroisoquinoline-2(1H)-carbaldehyde**, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.

Chemical and Physical Properties

3,4-Dihydroisoquinoline-2(1H)-carbaldehyde, also known as N-formyl-1,2,3,4-tetrahydroisoquinoline, is an organic compound belonging to the isoquinoline family.[1][2] Its structure features a dihydroisoquinoline backbone with a formyl group attached to the nitrogen atom. This functional group is key to its chemical reactivity and utility as a synthetic intermediate.[1]

Table 1: Physicochemical Properties of 3,4-Dihydroisoguinoline-2(1H)-carbaldehyde



Property	Value	Source
Molecular Formula	C10H11NO	[2]
Molecular Weight	161.20 g/mol	[2]
CAS Number	1699-52-1	[2]
IUPAC Name	3,4-dihydro-1H-isoquinoline-2- carbaldehyde	[2]
Synonyms	N-formyl-1,2,3,4- tetrahydroisoquinoline, 2- formyl-1,2,3,4- tetrahydroisoquinoline	[2]
Canonical SMILES	C1CN(CC2=CC=CC21)C= O	[2]
InChI	InChI=1S/C10H11NO/c12-8- 11-6-5-9-3-1-2-4-10(9)7-11/h1- 4,8H,5-7H2	[2]
InChIKey	ZEMNVPLWDUWKEG- UHFFFAOYSA-N	[2]
Computed XLogP3	1.2	[2]
Topological Polar Surface Area	20.3 Ų	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	1	[2]

Note: Experimental data for physical properties such as melting point, boiling point, and solubility are not readily available in the reviewed literature.

Synthesis and Experimental Protocols

Foundational & Exploratory





The primary synthetic route to **3,4-Dihydroisoquinoline-2(1H)-carbaldehyde** is the N-formylation of its precursor, **1,2,3,4-tetrahydroisoquinoline**.

Experimental Protocol: N-formylation of 1,2,3,4-tetrahydroisoquinoline

A common and practical method for the N-formylation of amines involves the use of formic acid. The following is a general procedure that can be adapted for the synthesis of the title compound:

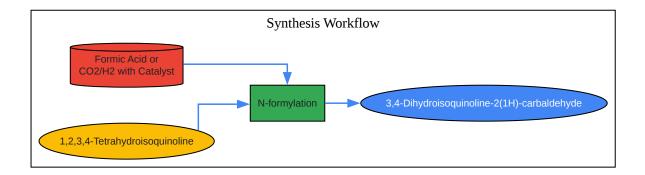
• Materials: 1,2,3,4-tetrahydroisoquinoline, 85% aqueous formic acid, and a suitable solvent such as toluene.

Procedure:

- A mixture of 1,2,3,4-tetrahydroisoquinoline (1 equivalent) and 85% aqueous formic acid
 (1.0-1.2 equivalents) in toluene is heated under reflux.
- A Dean-Stark trap is used to remove the water generated during the reaction.
- The reaction progress is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
- Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure to yield the crude N-formyl product.
- The product can be used for subsequent steps without further purification, or it can be purified by column chromatography if necessary.

Another approach involves the use of carbon dioxide and hydrogen over a heterogeneous catalyst. In a typical reaction, isoquinoline is reacted with CO₂ and H₂ in the presence of a Ru/ZIF-8 catalyst in a stainless steel autoclave at elevated temperature and pressure.[3]





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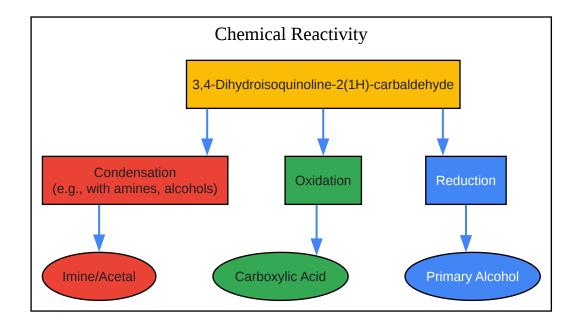
Caption: A simplified workflow for the synthesis of **3,4-Dihydroisoquinoline-2(1H)-carbaldehyde**.

Chemical Reactivity

The chemical reactivity of **3,4-Dihydroisoquinoline-2(1H)-carbaldehyde** is dominated by the aldehyde functional group and the dihydroisoquinoline scaffold.

- Condensation Reactions: The aldehyde group can readily react with amines to form imines or with alcohols to yield acetals.[1]
- Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using suitable oxidizing agents.[1]
- Reduction: The aldehyde group can be reduced to a primary alcohol.[1]





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Caption: Key chemical transformations of **3,4-Dihydroisoquinoline-2(1H)-carbaldehyde**.

Biological Activities and Applications

- **3,4-Dihydroisoquinoline-2(1H)-carbaldehyde** and its derivatives are of considerable interest in drug discovery due to their diverse biological activities.
- Neuroprotective Effects: This compound has been associated with neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's disease.[1] It is suggested that it may modulate dopaminergic signaling pathways.[1]
- Anti-inflammatory and Anticancer Potential: Research indicates potential anti-inflammatory and anticancer activities, making it a valuable scaffold for medicinal chemistry.[1]
- Synthetic Intermediate: It serves as a crucial intermediate in the synthesis of more complex molecules and is a building block for the development of new drugs.[1]

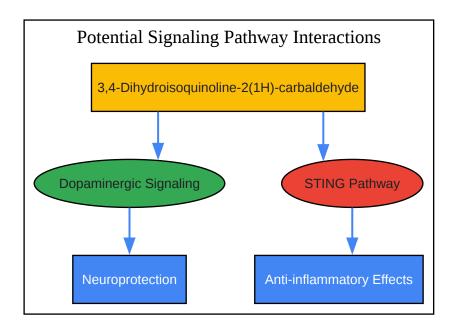
Note: Specific experimental protocols for the biological assays of **3,4-Dihydroisoquinoline-2(1H)-carbaldehyde** are not detailed in the currently available literature.



Signaling Pathways

The precise signaling pathways modulated by **3,4-Dihydroisoquinoline-2(1H)-carbaldehyde** are still under investigation. However, preliminary studies and the activities of related compounds suggest potential interactions with key cellular signaling cascades.

- Dopaminergic Pathways: Its neuroprotective effects are thought to be mediated, in part, through the modulation of dopamine receptors and signaling.[1]
- Inflammatory Pathways: The anti-inflammatory properties of related dihydroisoquinoline derivatives have been linked to the inhibition of the STING (Stimulator of Interferon Genes) signaling pathway, which plays a critical role in innate immunity.[4]



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Caption: Postulated signaling pathways influenced by **3,4-Dihydroisoquinoline-2(1H)-carbaldehyde**.

Spectral Data

Detailed experimental spectral data for **3,4-Dihydroisoquinoline-2(1H)-carbaldehyde** is limited.



Mass Spectrometry (GC-MS): The NIST database reports a GC-MS spectrum with a top
peak at m/z 161, corresponding to the molecular ion. Other significant peaks are observed at
m/z 104 and 117.[2]

Note: 1H and 13C NMR and IR spectral data for this specific compound are not readily available in the public domain.

Safety and Handling

Specific safety data for **3,4-Dihydroisoquinoline-2(1H)-carbaldehyde** is not extensively documented. However, based on the data for related isoquinoline aldehydes, the following precautions should be observed.

- Handling:
 - Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]
 - Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors or dust.[5][6]
 - Wash hands thoroughly after handling.[5]
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.
 - Keep away from strong oxidizing agents.[5]
- First Aid:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
 - Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a
 poison center or doctor if you feel unwell.[5]



Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

This guide provides a summary of the currently available information on **3,4- Dihydroisoquinoline-2(1H)-carbaldehyde**. Further research is required to fully elucidate its physical properties, detailed biological mechanisms, and a comprehensive safety profile.

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